molecular formula C22H21ClN6O3 B2354600 (E)-7-(4-chlorobenzyl)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 536719-41-2

(E)-7-(4-chlorobenzyl)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2354600
CAS RN: 536719-41-2
M. Wt: 452.9
InChI Key: CGSIJJPQQZYPCW-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-(4-chlorobenzyl)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H21ClN6O3 and its molecular weight is 452.9. The purity is usually 95%.
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Scientific Research Applications

Synthetic Access and Chemical Properties

A study conducted by Gobouri (2020) explored the synthesis of new 6-purineselenyl and 1,3,4-thiadiazols bearing 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones. This research is significant as it provides foundational knowledge for the synthesis of similar compounds, including (E)-7-(4-chlorobenzyl)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The study's findings offer insight into the chemical properties and potential applications of these compounds in scientific research (Gobouri, 2020).

Potential in Pharmacotherapy

Korobko (2016) examined hydrazine functional derivatives, which are commonly used in medical practice for the pharmacotherapy of various conditions like depression, infectious diseases, hypertension, and diabetes. The study suggests that derivatives of 1,3-dimethylxantine, including compounds similar to this compound, show promise as substances for further research in these therapeutic areas (Korobko, 2016).

Application in Material Design

Shukla et al. (2020) performed a quantitative analysis on intermolecular interactions in a xanthine derivative, which is closely related to the chemical structure of this compound. Their findings suggest potential applications of this class of molecules in the design of new materials, highlighting the significance of these compounds in scientific research beyond pharmacological applications (Shukla et al., 2020).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3/c1-13(16-6-4-5-7-17(16)30)25-26-21-24-19-18(20(31)28(3)22(32)27(19)2)29(21)12-14-8-10-15(23)11-9-14/h4-11,30H,12H2,1-3H3,(H,24,26)/b25-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSIJJPQQZYPCW-DHRITJCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C)/C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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